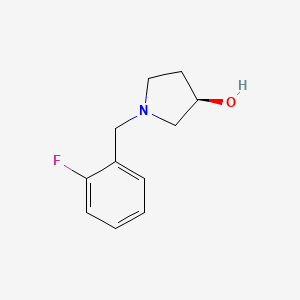
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol
Vue d'ensemble
Description
“®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H14FNO . Its molecular weight is 195.24 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” consists of 11 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” are not detailed in the sources I found .Applications De Recherche Scientifique
Stereoselective Synthesis
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol and its derivatives are pivotal intermediates in stereoselective synthesis, used for preparing compounds with high enantioselectivity. For instance, one study described the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for producing a fluoroquinolone antibiotic aimed at treating community-acquired respiratory tract infections, including multidrug-resistant organisms. The process demonstrated a highly efficient and stereoselective synthesis involving crucial transformations like catalytic asymmetric hydrogenation and S(N)2 substitution reactions (Lall et al., 2012).
Asymmetric 1,3-Dipolar Cycloaddition
This compound also plays a crucial role in asymmetric 1,3-dipolar cycloaddition reactions. A study showcased the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for synthesizing various bioactive molecules. The synthesis was achieved through a 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation, underlining the compound’s significance in creating complex and biologically active structures (Kotian et al., 2005).
Gold(I)-Catalyzed Intramolecular Amination
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol derivatives are also used in Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine and piperidine derivatives. This process highlights the compound's versatility in synthesizing complex nitrogen-containing heterocycles, essential for various pharmacological activities (Mukherjee & Widenhoefer, 2011).
Organocatalysis
The compound and its derivatives are involved in organocatalysis. For example, a derivative served as a catalyst in the asymmetric Michael addition, indicating its potential in facilitating stereoselective chemical transformations, a crucial aspect of synthesizing enantiomerically pure compounds (Cui Yan-fang, 2008).
Propriétés
IUPAC Name |
(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJXUNSHLAVKH-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



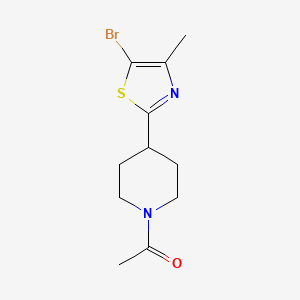
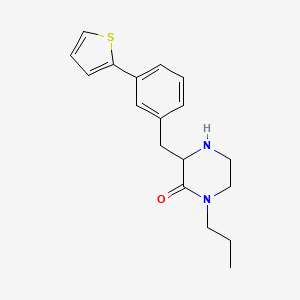
![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)
![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)
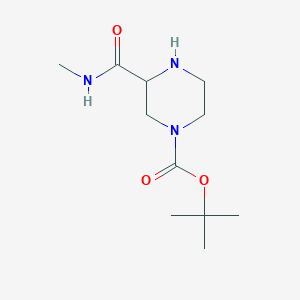
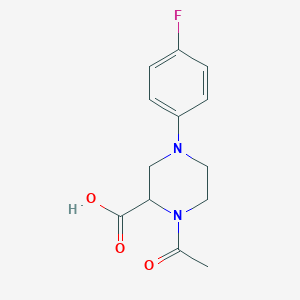
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
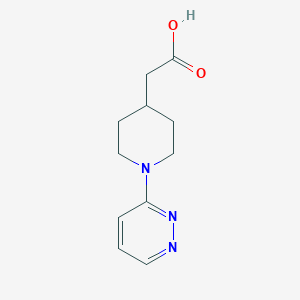
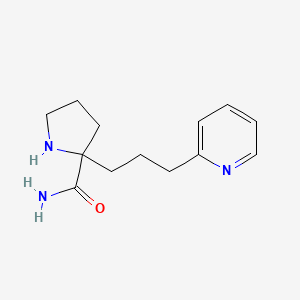
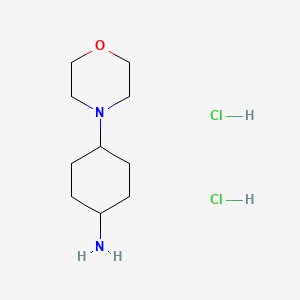
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)
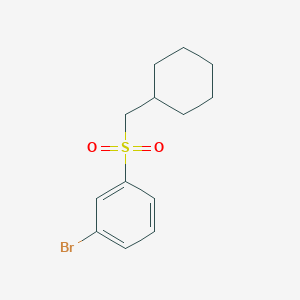
![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)